
(2-Methylallyl)triphenylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Methylallyl)triphenylstannane” is an organotin compound with the molecular formula C22H22Sn and a molecular weight of 405.12 . It is also known by alternate names such as “(2-Methylallyl)triphenyltin” and "(2-Methyl-2-propenyl)triphenyltin" .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a tin atom bonded to three phenyl groups and a 2-methylallyl group . The exact 3D structure would require further analysis using techniques like X-ray crystallography.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, a study on the reaction between 2-methylallyl radicals and oxygen molecules provides some insight . The reaction proceeds by a barrierless reaction to form 2-methylallylperoxyl at low temperatures .Scientific Research Applications
Synthesis and Reactions : Research has shown the synthesis and reactions of compounds involving triphenylstannane, highlighting their potential in creating various organometallic compounds. For example, one study explored the synthesis and reactions of arylselenomethylstannyl compounds, providing insights into the structural and chemical properties of these complexes (Cox et al., 1990).
Reactivity in Hydrostannylation Reactions : Triphenylstannane derivatives have been used to improve the yield in hydrostannylation reactions involving electron-rich olefins. This indicates the usefulness of such compounds in organic synthesis and reaction optimization (Ford et al., 2006).
Stereochemical Studies : The synthesis of cis- and trans-alkylcyclohexylstannanes using triphenylstannane derivatives has provided valuable compounds for stereochemical studies of substitution at carbon-tin bonds. This aids in understanding the stereochemistry of organotin compounds (Olszowy & Kitching, 1984).
Molecular Structures : Studies have also been conducted on the molecular structures of compounds containing triphenylstannane. Understanding these structures is crucial for applications in materials science and molecular engineering (Hiller et al., 1987).
Potential Anticancer Properties : Research on triphenylstannyl((arylimino)methyl)benzoates has shown that they induce G1 and G2/M cell cycle arrest and trigger apoptosis in cancer cells, suggesting potential therapeutic applications in oncology (Basu Baul et al., 2017).
properties
IUPAC Name |
2-methylprop-2-enyl(triphenyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.C4H7.Sn/c3*1-2-4-6-5-3-1;1-4(2)3;/h3*1-5H;1-2H2,3H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXNQMXQECPOQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


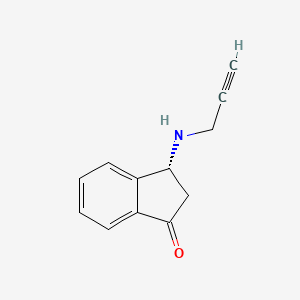

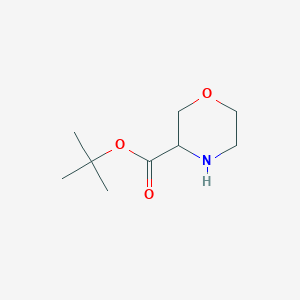
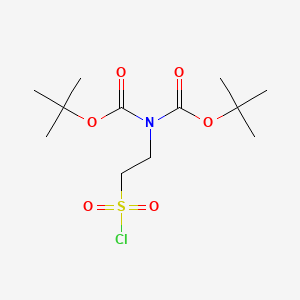

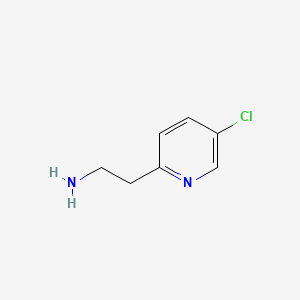
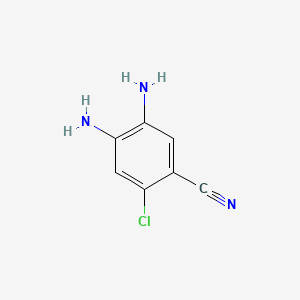

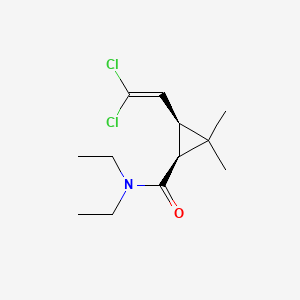
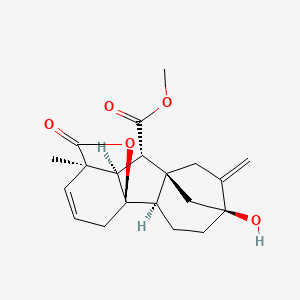
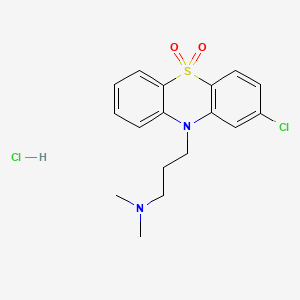

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)